

An In-depth Technical Guide to the Buffering Range of MOPS Sodium Salt

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Compound of Interest

Compound Name: MOPS sodium salt

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, experimental determination, and practical applications of MOPS (3-(N-morpholino)propanesulfonic acid) sodium salt as a biological buffer. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile buffering agent in a variety of biochemical and molecular biology applications.

Core Properties of MOPS Sodium Salt

MOPS is a zwitterionic buffer, one of the 'Good's buffers' developed to meet the stringent criteria for biological research.^{[1][2][3]} Its structure, featuring a morpholine ring, makes it a structural analog to MES.^[1] MOPS is particularly valued for its pKa of approximately 7.2 at 25°C, which is close to physiological pH, making it an excellent choice for a wide array of biological systems.^{[1][2][3]}

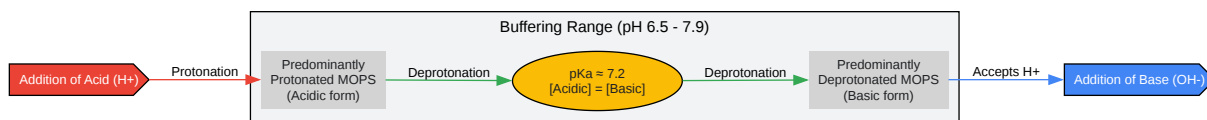
Quantitative Data Summary

The key physicochemical properties of MOPS and its sodium salt are summarized in the table below for easy reference.

Property	Value	Notes
Chemical Name	3-(N-morpholino)propanesulfonic acid sodium salt	
CAS Number	71119-22-7	[4]
Molecular Formula	C ₇ H ₁₄ NNaO ₄ S	[4]
Molecular Weight	231.3 g/mol	[4]
pKa (at 25°C)	~7.2	[1][2][3][5] This value can range from 7.0 to 7.4 depending on the source.[4][6]
Effective Buffering Range	6.5 – 7.9	[3][4][5][7][8][9][10][11]
Temperature Dependence (ΔpKa/°C)	-0.0152	[2]
Appearance	White crystalline powder	[4][5]
Solubility in Water	Readily soluble	[2][4]

Understanding the Buffering Mechanism

The effectiveness of a buffer is centered around its pKa. The buffering capacity of MOPS is optimal at its pKa, where the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. The useful buffering range is generally considered to be the pKa ± 1 pH unit.



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MOPS buffering mechanism around its pKa.

Experimental Protocols

Preparation of a 1 M MOPS Stock Solution

This protocol outlines the preparation of a 1 M stock solution of MOPS buffer at a desired pH.

Materials:

- MOPS (free acid) (MW: 209.26 g/mol)
- Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
- Deionized or Milli-Q water
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flask (1 L)
- Beaker

Procedure:

- Weigh out 209.26 g of MOPS free acid and transfer it to a beaker containing approximately 800 mL of deionized water.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MOPS is completely dissolved.
- Calibrate the pH meter according to the manufacturer's instructions.
- Slowly add a concentrated NaOH solution to the MOPS solution while continuously monitoring the pH.
- Continue adding NaOH until the desired pH (within the buffering range of 6.5-7.9) is reached. Be cautious not to overshoot the target pH.

- Once the desired pH is stable, transfer the solution to a 1 L volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
- Bring the final volume to 1 L with deionized water.
- Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
- Sterilize the buffer by filtration through a 0.22 μm filter. Autoclaving is not recommended as it can cause the buffer to turn yellow.^[7]^[12]
- Store the buffer at room temperature, protected from light.^[12]^[13]

Determination of Buffering Range via Titration

This experiment demonstrates how to determine the buffering range of **MOPS sodium salt** by creating a titration curve.

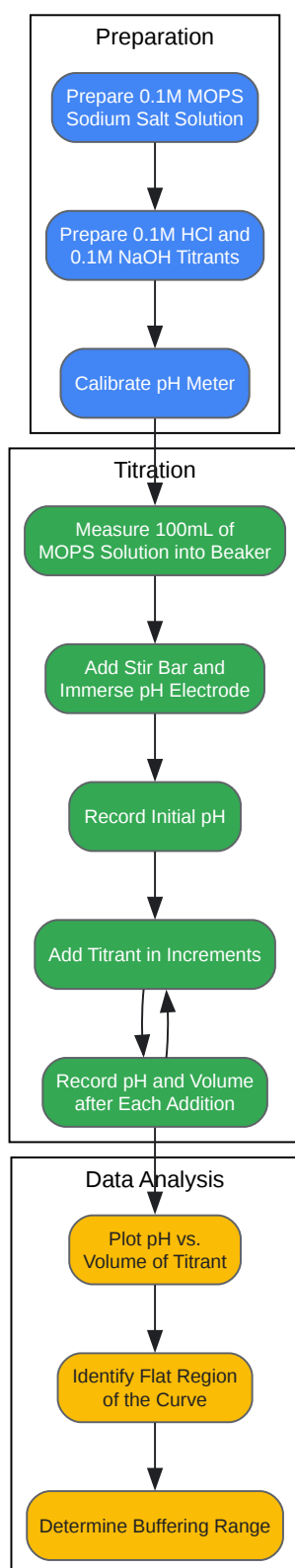
Materials:

- 0.1 M **MOPS sodium salt** solution
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- pH meter and electrode
- Burette
- Beaker (250 mL)
- Magnetic stirrer and stir bar

Procedure:

- Pipette 100 mL of the 0.1 M **MOPS sodium salt** solution into a 250 mL beaker.

- Place the beaker on a magnetic stirrer, add a stir bar, and begin gentle stirring.
- Immerse the calibrated pH electrode into the solution. Record the initial pH.
- Fill a burette with 0.1 M HCl.
- Add the HCl in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
- Continue this process until the pH drops significantly below the expected buffering range (e.g., to pH 3-4).
- Repeat the experiment using a fresh 100 mL of 0.1 M **MOPS sodium salt** solution, but this time, titrate with 0.1 M NaOH, recording the pH and volume of NaOH added until the pH rises significantly above the buffering range (e.g., to pH 10-11).
- Plot the pH (y-axis) against the volume of titrant (HCl or NaOH) added (x-axis) to generate a titration curve. The flat region of the curve indicates the buffering range.



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Experimental workflow for determining the buffering range.

Applications in Research and Development

MOPS buffer is widely used in various biological and biochemical applications due to its compatibility with many enzymatic reactions and its minimal interference with biological systems.[4]

- **RNA Electrophoresis:** MOPS is a standard component of running buffers for denaturing agarose gel electrophoresis of RNA, as it helps to maintain a stable pH that is crucial for RNA integrity.[3][5]
- **Cell Culture:** It is used as a buffering agent in some cell culture media to maintain a stable physiological pH.[2][7][14] However, concentrations above 20 mM may have inhibitory effects on the growth of some eukaryotic cells.[9][15]
- **Protein Purification and Enzyme Assays:** MOPS is suitable for use in protein purification and enzyme assays where a stable, near-neutral pH is required.[4][5] It exhibits minimal interaction with metal ions, which is an advantage in studies of metalloproteins.[5][7]
- **Biochemical Reactions:** Its inert nature and lack of participation in most enzymatic reactions make it a reliable choice for a wide range of biochemical studies.

In conclusion, **MOPS sodium salt** is a robust and versatile buffering agent with a physiologically relevant pKa. A thorough understanding of its properties and the experimental methods to characterize its buffering capacity is essential for its effective application in research and drug development.

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